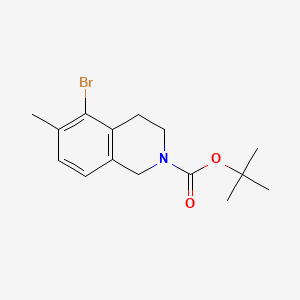
Tert-butyl5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is an organic compound with the molecular formula C14H18BrNO2 It is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline and tert-butyl chloroformate.
Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent hydrolysis. A base such as triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Procedure: The starting materials are dissolved in an appropriate solvent, such as dichloromethane, and the reaction mixture is stirred at room temperature. The progress of the reaction is monitored using thin-layer chromatography (TLC). Once the reaction is complete, the product is purified by column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives. For example, oxidation can yield a corresponding ketone or aldehyde, while reduction can produce a fully saturated compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of fully saturated derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Studied for its potential therapeutic applications. Derivatives of tetrahydroisoquinoline have shown promise in the treatment of neurological disorders and cardiovascular diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels involved in various biological processes.
Pathways: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Tert-butyl 6-bromo-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Similar structure but lacks the methyl group at the 6-position.
Tert-butyl 5-bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline-2-carboxylate: Contains a nitro group at the 8-position instead of a methyl group at the 6-position.
Uniqueness
Tert-butyl 5-bromo-6-methyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate is unique due to the presence of both a bromine atom and a methyl group on the tetrahydroisoquinoline ring. This combination of substituents can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C15H20BrNO2 |
|---|---|
Molekulargewicht |
326.23 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-6-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-5-6-11-9-17(8-7-12(11)13(10)16)14(18)19-15(2,3)4/h5-6H,7-9H2,1-4H3 |
InChI-Schlüssel |
JYVMCCJJISEFBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(CN(CC2)C(=O)OC(C)(C)C)C=C1)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




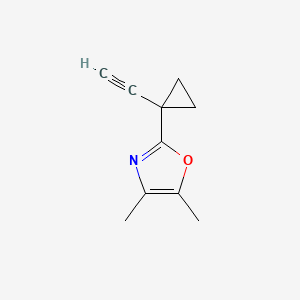
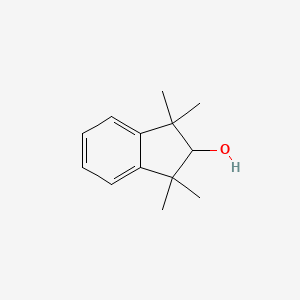
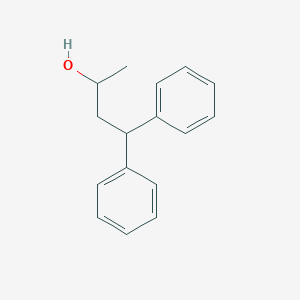


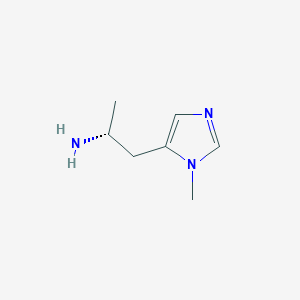




![N-[(2,4-dichlorophenyl)methyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B13578126.png)
![1-[(Tert-butyldimethylsilyl)oxy]hexan-3-one](/img/structure/B13578133.png)
